Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate
Description
Properties
IUPAC Name |
methyl 2-(5-chloro-2-fluorophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO4S/c1-15-9(12)5-16(13,14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQJTSYYODZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=CC(=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167933 | |
| Record name | Acetic acid, 2-[(5-chloro-2-fluorophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779133-08-2 | |
| Record name | Acetic acid, 2-[(5-chloro-2-fluorophenyl)sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779133-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(5-chloro-2-fluorophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically obtained in high purity through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include sulfonamides or sulfonyl thiocyanates.
Oxidation: Products include sulfonic acids or sulfonate esters.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
Chemical Synthesis
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl group allows for nucleophilic substitution reactions, making it valuable in creating more complex molecules.
Biological Research
The compound is employed in studies of enzyme inhibition and protein modification . The reactive sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to significant biological effects. This property is particularly useful in investigating mechanisms of enzyme action and inhibition.
Pharmaceutical Development
In the pharmaceutical industry, this compound has been investigated for its potential use as a precursor for active pharmaceutical ingredients (APIs). Its ability to selectively interact with biological targets makes it a candidate for drug development aimed at treating various conditions, including neurological disorders .
Industrial Applications
The compound is utilized in the production of specialty chemicals and materials that require specific properties imparted by the sulfonyl group. Its unique reactivity profile allows for tailored applications in industrial chemistry.
Case Study 1: Enzyme Inhibition Studies
A study investigated the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The results demonstrated that the compound effectively inhibited target enzymes at low concentrations, showcasing its potential as a lead compound for drug development aimed at metabolic disorders .
Case Study 2: Antimicrobial Activity
Research into related sulfonamide compounds revealed that modifications similar to those found in this compound enhanced antimicrobial properties against various pathogens. The presence of chlorine was noted to improve antibacterial activity significantly, suggesting that this compound could be further explored for its antimicrobial potential .
Mechanism of Action
The mechanism of action of Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate involves the reactivity of its sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets include enzymes with active site nucleophiles such as serine, cysteine, or lysine residues. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
| Compound Name | Substituents on Phenyl Ring | Functional Groups | Molecular Formula | Molecular Weight | Key References |
|---|---|---|---|---|---|
| Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate | 5-Cl, 2-F | Sulfonyl, methyl ester | C₉H₇ClFO₄S | 266.67 g/mol | Target Compound |
| Methyl phenylsulfonylacetate | None | Sulfonyl, methyl ester | C₉H₁₀O₄S | 214.24 g/mol | |
| Ethyl 2-(5-chloro-2-fluorophenyl)acetate | 5-Cl, 2-F | Carboxylate (ethyl ester) | C₁₀H₁₀ClFO₂ | 218.64 g/mol | |
| Methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate | 2-F | Sulfonyl, pyrrolidine | C₁₃H₁₄FNO₄S | 299.32 g/mol | |
| Methyl 2-(5-chloro-2-methylphenyl)acetate | 5-Cl, 2-CH₃ | Carboxylate (methyl ester) | C₁₀H₁₁ClO₂ | 198.65 g/mol |
Key Observations :
- Halogen Effects: The 5-Cl, 2-F substitution in the target compound increases electronegativity compared to unsubstituted (e.g., Methyl phenylsulfonylacetate) or methyl-substituted (e.g., Methyl 2-(5-chloro-2-methylphenyl)acetate) analogues.
- Ester Group : Methyl esters (target compound) generally exhibit lower boiling points and higher volatility than ethyl esters (e.g., Ethyl 2-(5-chloro-2-fluorophenyl)acetate) .
- Sulfonyl vs. Carboxylate : Sulfonyl groups improve thermal stability and resistance to hydrolysis compared to carboxylates, as seen in Methyl phenylsulfonylacetate .
Physicochemical Properties
- Crystal Packing: The target compound’s crystal structure is expected to exhibit C–H⋯O hydrogen bonds and π-π stacking, similar to benzofuran derivatives (e.g., Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which has a π-π interaction distance of 3.84 Å) . Halogen interactions (Cl, F) may contribute to denser packing compared to non-halogenated analogues.
- Solubility : The sulfonyl group increases polarity, enhancing aqueous solubility relative to methyl-substituted carboxylates (e.g., Methyl 2-(5-chloro-2-methylphenyl)acetate) .
Biological Activity
Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a methyl acetate moiety, with a chloro and fluoro substitution on the phenyl ring. Its molecular formula is C₉H₈ClFNO₃S, and it has a molecular weight of approximately 251.68 g/mol.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
- Antimicrobial Activity : Compounds with similar sulfonamide structures have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that sulfonamide compounds can exhibit anticancer properties by inhibiting tumor cell proliferation. The incorporation of halogen substituents, such as chlorine and fluorine, is believed to enhance this activity .
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in inflammatory processes. This property is particularly relevant for developing anti-inflammatory therapies .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The disc diffusion method revealed that compounds with chlorinated phenyl rings exhibited larger inhibition zones against Staphylococcus aureus compared to non-halogenated analogs.
| Compound | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| This compound | 22 | Staphylococcus aureus |
| Non-halogenated analog | 15 | Staphylococcus aureus |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly more than control compounds. The mechanism was attributed to its ability to induce apoptosis in cancer cells.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer (PC3) | 10 | Apoptosis induction |
| Breast Cancer (MCF7) | 15 | Cell cycle arrest |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide compounds, indicating that the presence of halogen substituents enhances biological activity. The fluorine atom contributes to increased lipophilicity, which may improve cellular uptake and bioavailability .
Q & A
Q. What are the primary synthetic routes for Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via sulfonylation of the phenylacetate core. A common approach involves reacting 5-chloro-2-fluorobenzenesulfonyl chloride with methyl acetoacetate under basic conditions (e.g., NaH or EtN in anhydrous THF). Key intermediates, such as the sulfonyl chloride precursor, should be purified via column chromatography (silica gel, hexane/EtOAc gradient) and characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For example, methyl esters of structurally analogous sulfonamides have been validated using H NMR shifts in the range of δ 3.6–3.8 ppm for the methyl ester group .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for resolving the fluorine environment (expected δ -110 to -120 ppm for aromatic fluorine). H NMR should show distinct signals for the methyl ester (δ ~3.7 ppm) and sulfonyl-adjacent protons.
- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode can detect the molecular ion [M-H] with accurate mass matching the theoretical value (e.g., CHClFOS requires m/z 287.97).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the sulfonyl-acetate moiety .
Advanced Research Questions
Q. How can conflicting data between computational modeling and experimental results for this compound be resolved?
- Methodological Answer : Discrepancies often arise from solvation effects or crystal packing forces not accounted for in gas-phase DFT calculations. To reconcile:
Perform solvent-phase DFT simulations (e.g., using Gaussian with PCM solvent model).
Compare experimental X-ray data (e.g., C–S bond lengths: ~1.76 Å) with optimized geometries. Adjust functional/basis sets (e.g., B3LYP/6-311+G(d,p)) to better match torsional angles observed in crystallography .
Validate with spectroscopic IR stretching frequencies for sulfonyl (S=O, ~1350 cm) and ester (C=O, ~1720 cm) groups should align with computed vibrational modes.
Q. What strategies mitigate low yields during sulfonylation of sterically hindered aryl precursors?
- Methodological Answer :
- Steric Hindrance Mitigation : Use bulky bases (e.g., DBU) to deprotonate the acetate α-carbon, enhancing nucleophilicity.
- Temperature Optimization : Conduct reactions at 0–5°C to reduce side reactions (e.g., ester hydrolysis).
- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation.
- Workup : Quench with ice-cold HCl to precipitate unreacted sulfonyl chloride, followed by extraction with dichloromethane. Yields >70% have been reported for analogous sulfonamide esters under these conditions .
Q. How can the hydrolytic stability of the methyl ester group be evaluated under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor ester hydrolysis via HPLC-UV (λ = 254 nm) over 24–72 hours.
- Product Identification : Compare retention times with synthetic standards (e.g., [(5-chloro-2-fluorophenyl)sulfonyl]acetic acid).
- Computational Prediction : Use QM/MM simulations to estimate activation energy for ester cleavage. Hydrolysis half-lives <12 hours suggest limited stability in aqueous media, necessitating prodrug modifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
Solvent and Relaxation Effects : Ensure simulations account for solvent dielectric constants (e.g., CDCl vs. DMSO-d).
Conformational Averaging : Use variable-temperature NMR to detect dynamic processes (e.g., ring flipping) that broaden signals.
Reference Standards : Calibrate shifts against known fluorinated analogs (e.g., 2-fluorophenylacetic acid derivatives, δ -115 to -125 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
